molecular formula C7H7N3O B2499428 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL CAS No. 29274-35-9

5-Methylpyrazolo[1,5-A]pyrimidin-7-OL

Cat. No. B2499428
CAS RN: 29274-35-9
M. Wt: 149.153
InChI Key: HZSTVWBHDTTXEW-UHFFFAOYSA-N
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Description

The compound 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol is a derivative of the pyrazolopyrimidine family, which is a class of heterocyclic aromatic organic compounds. This family of compounds has been the subject of various studies due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves cyclocondensation reactions. For instance, a one-pot route for the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines has been reported, which proceeds via a cyclocondensation reaction between β-enaminones and NH-3-aminopyrazoles, followed by formylation with an iminium salt moiety (Vilsmeyer-Haack reagent) . Although this does not directly describe the synthesis of this compound, it provides insight into the general synthetic strategies for related compounds.

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives has been characterized using various techniques such as NMR measurements and X-ray diffraction analysis. These methods help determine the structures of the products obtained and the regioselectivity of the reactions . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can be used as intermediates for the preparation of other functional compounds. For example, N-heteroaryl aldehydes derived from pyrazolopyrimidines have been successfully used to prepare novel functional fluorophores . The reactivity of these compounds can be influenced by different substituents, which can affect their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives, such as their fluorescence and photophysical properties, have been investigated. Some derivatives exhibit large Stokes shifts in different solvents, and their fluorescence intensity can be significantly affected by the nature of the substituents at specific positions on the ring system . These properties are important for the potential use of these compounds as fluorescent probes in biological or environmental applications.

Scientific Research Applications

Synthesis and Reactivity

  • Reactivity and Derivative Synthesis : The reactivity of 5-Methylpyrazolo[1,5-a]pyrimidin-7-OL has been explored in synthesizing pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, which are of interest as potential benzodiazepine receptor ligands (Bruni et al., 1994).

Medical and Pharmacological Research

  • Stroke Treatment Research : Novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives, synthesized from this compound, have shown potential as c-Src kinase inhibitors for treating acute ischemic stroke (Mukaiyama et al., 2007).

  • Anti-Inflammatory Applications : Pyrazolo[1,5-a]pyrimidines, related to this compound, have been synthesized and evaluated for their anti-inflammatory properties, with some compounds showing significant activity without ulcerogenic effects (Auzzi et al., 1983).

Chemical Properties and Applications

  • Study of Chemical Reactions : Research has been conducted on the reaction of derivatives of this compound with 1,3-dicarbonyl compounds, contributing to the understanding of electrophilic substitution reactions in these compounds (Zheng & Atta, 2011).

  • Molecular Structure and Bonding : The study of hydrogen-bonded structures in derivatives of this compound has provided insights into the molecular arrangements and bonding patterns in these compounds (Portilla et al., 2006).

Antimicrobial and Antifungal Research

  • Antifungal Activity : Pyrazolo[1,5-a]pyrimidines derivatives, related to this compound, have been synthesized and evaluated for their antifungal abilities against various phytopathogenic fungi, showing significant antifungal properties (Zhang et al., 2016).

  • Antischistosomal Activity : Research has explored the synthesis of this compound derivatives and their evaluation for antischistosomal activity, indicating potential use in treating parasitic infections (Senga et al., 1975).

Advanced Material Applications

  • Arylazo Disperse Dyes : this compound has been utilized in the synthesis of novel arylazo disperse dyes, contributing to the development of materials with specific absorption spectra (Liu et al., 2013).

Future Directions

Pyrazolo[1,5-A]pyrimidines, including 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL, have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have potential applications in studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . Future research could focus on further exploring these applications and developing new synthetic routes for these compounds .

properties

IUPAC Name

5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-4-7(11)10-6(9-5)2-3-8-10/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPDOBOILKZQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29274-35-9
Record name 5-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
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